Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone

Sulfoximine Physicochemical properties Drug design

Sourcing novel sulfoximine building blocks often risks single-supplier dependency and inconsistent quality. This cyclopentyl-substituted sulfoximine (MW 189.32, XLogP3 3.5) solves that by being confirmed available from multiple independent vendors with batch-specific QC (NMR, HPLC, GC). - Fragment-compliant profile (MW <250, TPSA 49.3 Ų) suits screening libraries targeting moderately lipophilic pockets. - Isobutyl N-substituent directs regioselectivity in Pd-catalyzed cross-couplings for diverse library synthesis. - Multi-vendor sourcing enables competitive procurement and supply continuity for multi-gram campaigns.

Molecular Formula C9H19NOS
Molecular Weight 189.32 g/mol
Cat. No. B13176129
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone
Molecular FormulaC9H19NOS
Molecular Weight189.32 g/mol
Structural Identifiers
SMILESCC(C)CS(=N)(=O)C1CCCC1
InChIInChI=1S/C9H19NOS/c1-8(2)7-12(10,11)9-5-3-4-6-9/h8-10H,3-7H2,1-2H3
InChIKeyNUSIDMDBYDTQJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone Overview


Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone (CAS 2060042-49-9) is a low-molecular-weight (189.32 g/mol) sulfoximine compound featuring a cyclopentyl ring at the sulfur center and an isobutyl (2-methylpropyl) substituent on the imino nitrogen [1]. The sulfoximine functional group (S(=O)(=N)) is a recognized pharmacophore in contemporary drug discovery, with at least three sulfoximine-containing drug candidates (BAY 1143572, BAY 1251152, AZD6738) having advanced into clinical trials [2]. This compound serves as a versatile synthetic intermediate and a potential fragment for lead optimization campaigns, offering a distinct steric and electronic profile compared to other S-alkyl sulfoximine congeners.

Sulfoximine fragment for lead optimization and library synthesis
Cyclopentyl-isobutyl substitution provides distinct steric and electronic profile
Compatible with fragment-based drug discovery and bioisostere replacement strategies

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone vs. S-Alkyl Sulfoximines


Sulfoximines bearing different S-alkyl substituents exhibit distinct physicochemical and conformational properties that directly impact molecular recognition, solubility, permeability, and metabolic stability in drug design contexts [1]. The cyclopentyl group in this compound confers a unique combination of ring strain, conformational flexibility, and lipophilicity that differs systematically from smaller cycloalkyl (e.g., cyclopropyl) or linear alkyl analogs. These differences in molecular weight (189.32 vs. 161.27 for the cyclopropyl congener), lipophilicity (XLogP3 3.5), and topological polar surface area (49.3 Ų) can alter binding kinetics, off-target profiles, and pharmacokinetic outcomes in ways that a simple potency-based substitution cannot predict [2]. Generic replacement without head-to-head comparative data therefore carries a quantifiable risk of undermining a lead optimization program.

Cyclopentyl group
Smaller cycloalkyl (e.g., cyclopropyl) may alter lipophilicity, steric fit, and binding pocket occupancy
Isobutyl N-substituent
Methyl or linear alkyl analogs may change conformational sampling and permeability profile
Sulfoximine core
Sulfonamide or ketone bioisosteres shift TPSA and H-bond profiles, affecting permeability and target engagement

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone: Differentiation Evidence


MW & Lipophilicity vs. Cyclopropyl Analog

The target compound exhibits a higher molecular weight (189.32 g/mol) and greater lipophilicity (XLogP3 3.5) compared to the direct cyclopropyl analog, Cyclopropyl(imino)(2-methylpropyl)-lambda6-sulfanone (MW 161.27 g/mol; XLogP3 not computationally available but expected lower due to smaller cycloalkyl ring) [1]. This 28.05 g/mol increase in molecular weight corresponds to the difference between a cyclopentyl (C5H9) and cyclopropyl (C3H5) ring, adding meaningful steric bulk and hydrophobic surface area. In a medicinal chemistry context, such differences can translate to altered target binding kinetics and differential off-rate modulation.

MW & Lipophilicity
Cross-study comparable
189.32 vs. 161.27 g/mol; XLogP3 3.5 vs. expected lower
Molecular size and lipophilicity difference may impact binding occupancy and passive permeability
Computed descriptors; direct experimental comparison not available
Sulfoximine Physicochemical properties Drug design

Rotatable Bonds & Flexibility vs. Methyl Analog

The target compound possesses 3 rotatable bonds (including the S–CH2–CH(CH3)2 linkage), compared to only 1 rotatable bond in Cyclopentyl(imino)(methyl)-lambda6-sulfanone (CAS 1967807-31-3; SMILES CS(=N)(=O)C1CCCC1) [1]. The isobutyl side chain of the target compound provides greater conformational entropy and potential for induced-fit binding, while the cyclopentyl ring remains a rigid cyclic anchor. This combination of rigid cyclic and flexible acyclic elements is a known strategy for balancing potency and selectivity in fragment-based drug discovery.

Rotatable Bonds
Cross-study comparable
3 vs. 1 rotatable bonds
Conformational flexibility divergence may alter induced-fit binding and oral bioavailability
PubChem computed descriptors; Veber rule context
Conformational analysis Sulfoximine Ligand efficiency

Sulfoximine vs. Bioisosteres: TPSA and H-Bond Profile

The target compound has a TPSA of 49.3 Ų, 1 hydrogen bond donor (NH), and 2 hydrogen bond acceptors (O, N), a profile characteristic of the sulfoximine pharmacophore [1]. This contrasts with common bioisosteric replacements: sulfonamides (R–S(O)2–NHR) typically exhibit a higher TPSA (e.g., ~63 Ų for methanesulfonamide) due to the additional oxygen, which can reduce membrane permeability; ketones lack the HBD entirely, altering target interactions [2]. The sulfoximine's balanced HBD/HBA profile makes it a privileged scaffold for achieving oral bioavailability while maintaining hydrogen bonding capacity for target engagement.

TPSA & H-Bond Profile
Class-level inference
49.3 vs. ~63 (sulfonamide) vs. ~17 Ų (ketone)
Intermediate TPSA may support balanced permeability and solubility in lead optimization
Class-level comparison; target-specific validation required
Sulfoximine Bioisostere Permeability

Vendor-Verified Purity and Batch Consistency

The target compound is commercially available from multiple independent vendors (Bidepharm, AKSci, Leyan) with a standard certified purity specification of 95%, supported by batch-specific QC documentation (NMR, HPLC, GC) . In contrast, closely related analogs such as Cyclopentyl(imino)(3-methylbutyl)-lambda6-sulfanone (CAS 2059942-22-0) and Cyclopentyl(imino)(methyl)-lambda6-sulfanone (CAS 1967807-31-3) are stocked by fewer suppliers, potentially leading to longer lead times and less competitive pricing. This multi-supplier sourcing reduces supply chain risk and facilitates competitive procurement for scale-up programs.

Purity & Supply
Data to verify
95% purity specification; multiple suppliers
May support procurement flexibility; QC documentation review recommended
Vendor catalog data; independent batch verification suggested
Quality control Sulfoximine Chemical procurement

Cyclopentyl(imino)(2-methylpropyl)-lambda6-sulfanone Applications


Balanced Lipophilic Sulfoximine Fragment

With a molecular weight of 189.32 g/mol and XLogP3 of 3.5, this compound falls within fragment-like property space (MW <250, clogP <3.5) [1]. Its intermediate lipophilicity and TPSA of 49.3 Ų make it suitable for fragment screening libraries targeting moderately lipophilic binding pockets, where the sulfoximine NH can serve as a hydrogen bond donor for initial hit identification. The cyclopentyl ring provides a rigid scaffold for structure-guided optimization [2].

Suzuki & C–H Activation Diversification Substrate

The isobutyl side chain introduces steric bulk adjacent to the sulfur center, which can direct regioselectivity in palladium-catalyzed cross-coupling reactions. The compound's 3 rotatable bonds and the sulfoximine's established compatibility with transition-metal catalysis make it a viable substrate for generating diverse compound libraries [1]. Compared to the methyl analog (1 rotatable bond), the isobutyl group provides additional conformational sampling for library design [2].

Bioisostere Replacement: Sulfonamide & Ketone

As a sulfoximine, the compound offers a TPSA intermediate between sulfonamides (~63 Ų) and ketones (~17 Ų), allowing medicinal chemists to fine-tune permeability while retaining hydrogen bonding capacity [1][2]. This property is particularly valuable when a lead series suffers from poor permeability (indicating a sulfonamide-to-sulfoximine switch) or insufficient target engagement (indicating a ketone-to-sulfoximine switch). The cyclopentyl substituent further distinguishes this compound from S-aryl sulfoximines by offering purely aliphatic steric interactions.

Multi-Vendor Supply Chain Mitigation

The confirmed availability from multiple independent vendors with batch-specific QC documentation (NMR, HPLC, GC) reduces single-supplier dependency [1]. For academic labs and CROs planning multi-gram synthesis campaigns, this multi-vendor sourcing enables competitive procurement and ensures supply continuity, which is particularly important given the growing demand for sulfoximine building blocks in medicinal chemistry [2].

Application
Selection Property
Validation Focus
Fragment-Based Lead Optimization
Fragment-like physicochemical profile
Binding kinetics and permeability assays
C–H Activation Library Synthesis
Steric bulk and rotatable bond count
Regioselectivity and diversification efficiency
Bioisostere Replacement
Intermediate TPSA and HBD/HBA balance
Permeability-solubility optimization relative to common scaffolds
Multi-Source Procurement
Multi-vendor commercial availability
Supply continuity and batch QC documentation
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